molecular formula C18H22ClF3N2O5 B11814093 [2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate

[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate

Cat. No.: B11814093
M. Wt: 438.8 g/mol
InChI Key: PJDJKDUHVUECKF-HIFRSBDPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[®-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate involves multiple stepsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-[®-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, [2-[®-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .

Biology

In biological research, this compound is studied for its interactions with biological molecules. It is used to investigate the mechanisms of enzyme inhibition and receptor binding, providing insights into cellular processes .

Medicine

In medicine, [2-[®-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate is explored for its potential therapeutic applications. As an alkyl amine renin inhibitor, it has shown promise in treating cardiovascular diseases by regulating blood pressure and fluid balance .

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its unique properties make it valuable for creating products with specific functions and improved efficacy .

Mechanism of Action

The mechanism of action of [2-[®-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate involves its role as a renin inhibitor. Renin is an enzyme that plays a crucial role in the regulation of blood pressure and electrolyte balance. By inhibiting renin, this compound helps to reduce the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and improving cardiovascular health .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-[®-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate apart from these similar compounds is its unique structure, which allows for more specific interactions with the renin enzyme. This specificity can lead to improved efficacy and reduced side effects in therapeutic applications .

Properties

Molecular Formula

C18H22ClF3N2O5

Molecular Weight

438.8 g/mol

IUPAC Name

[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate

InChI

InChI=1S/C18H22ClF3N2O5/c1-27-17(26)24(29-16(25)18(20,21)22)8-9-28-15(13-5-3-7-23-11-13)12-4-2-6-14(19)10-12/h2,4,6,10,13,15,23H,3,5,7-9,11H2,1H3/t13-,15+/m1/s1

InChI Key

PJDJKDUHVUECKF-HIFRSBDPSA-N

Isomeric SMILES

COC(=O)N(CCO[C@H]([C@@H]1CCCNC1)C2=CC(=CC=C2)Cl)OC(=O)C(F)(F)F

Canonical SMILES

COC(=O)N(CCOC(C1CCCNC1)C2=CC(=CC=C2)Cl)OC(=O)C(F)(F)F

Origin of Product

United States

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